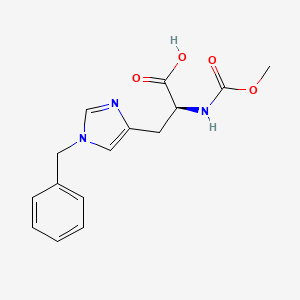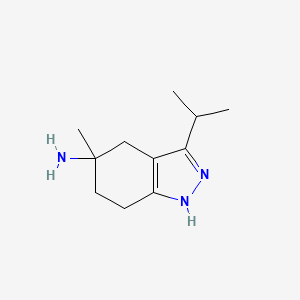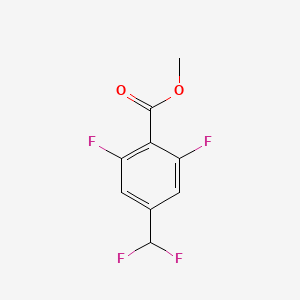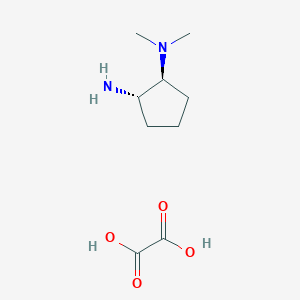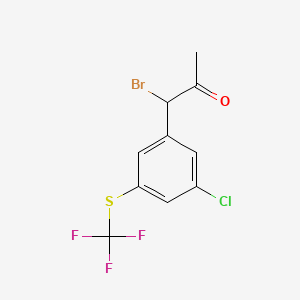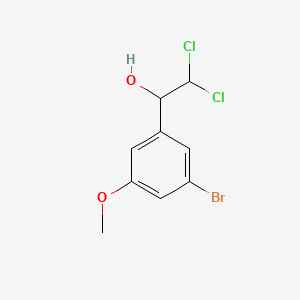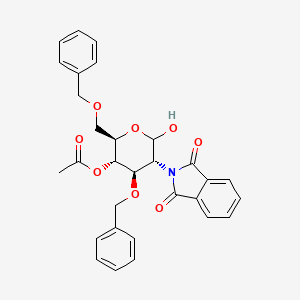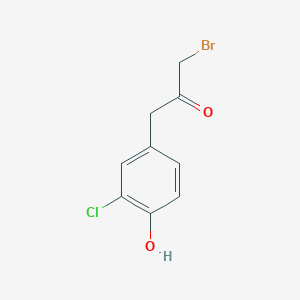
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2 and a molecular weight of 263.52 g/mol . This compound is characterized by the presence of bromine, chlorine, and hydroxyl functional groups attached to a phenyl ring and a propanone backbone. It is used in various chemical reactions and has applications in scientific research and industrial processes.
Méthodes De Préparation
The synthesis of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one typically involves the bromination of 3-(3-chloro-4-hydroxyphenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position. Industrial production methods may involve the use of bromine or bromine-containing reagents in the presence of catalysts to achieve high yields and purity .
Analyse Des Réactions Chimiques
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted derivatives.
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Condensation Reactions: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules
Applications De Recherche Scientifique
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in organic synthesis
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets. The bromine and chlorine atoms make the compound highly reactive, allowing it to form covalent bonds with nucleophilic sites on proteins or other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function, which is useful in various biochemical studies .
Comparaison Avec Des Composés Similaires
1-Bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one can be compared with similar compounds such as:
1-Bromo-3-chloropropane: A halogenated alkane used in organic synthesis and as a phase separation reagent.
3-Bromo-1-(4-bromophenyl)propan-1-one: Another brominated compound with applications in organic synthesis.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications in various research fields.
Propriétés
Formule moléculaire |
C9H8BrClO2 |
|---|---|
Poids moléculaire |
263.51 g/mol |
Nom IUPAC |
1-bromo-3-(3-chloro-4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c10-5-7(12)3-6-1-2-9(13)8(11)4-6/h1-2,4,13H,3,5H2 |
Clé InChI |
KGPXGGOUABGJIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CC(=O)CBr)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


